molecular formula C11H14N2O3S B14899397 1-(2-Methylthiazole-4-carbonyl)piperidine-2-carboxylic acid

1-(2-Methylthiazole-4-carbonyl)piperidine-2-carboxylic acid

Cat. No.: B14899397
M. Wt: 254.31 g/mol
InChI Key: AIRFHLBYSCCHIZ-UHFFFAOYSA-N
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Description

1-(2-Methylthiazole-4-carbonyl)piperidine-2-carboxylic acid (CAS: 1423339-94-9) is a heterocyclic compound featuring a piperidine ring fused with a carboxylic acid group at the 2-position and a 2-methylthiazole-4-carbonyl substituent at the 1-position . This structure combines the rigidity of the thiazole ring with the conformational flexibility of piperidine, making it a promising scaffold in medicinal chemistry.

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

1-(2-methyl-1,3-thiazole-4-carbonyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C11H14N2O3S/c1-7-12-8(6-17-7)10(14)13-5-3-2-4-9(13)11(15)16/h6,9H,2-5H2,1H3,(H,15,16)

InChI Key

AIRFHLBYSCCHIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCCC2C(=O)O

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic Acid (CAS: 953720-57-5)

  • Key Difference : The thiazole ring is attached to the piperidine 4-position instead of the 2-position, and the carbonyl group is absent.
  • The 4-position substitution may alter steric interactions in binding pockets .

1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid (CAS: 352673-16-6)

  • Key Difference : A chlorobenzoyl group replaces the 2-methylthiazole-4-carbonyl moiety.
  • Impact: The aromatic chlorobenzoyl group enhances lipophilicity (clogP ~2.8 vs.

1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic Acid (CAS: 1218627-02-1)

  • Key Difference : A tetrahydropyran-4-carbonyl group replaces the thiazole ring.
  • Impact : The oxygen-rich tetrahydropyran increases polarity (TPSA: ~74 Ų vs. ~95 Ų for the target compound), enhancing solubility but reducing blood-brain barrier penetration .

Physicochemical Properties

Compound (CAS) Molecular Weight clogP* TPSA (Ų) Solubility (mg/mL)
Target (1423339-94-9) 254.3 ~1.5 ~95 Not reported
1-(4-Methylthiazol-2-yl)piperidine-4-carboxylic acid 226.3 ~0.9 ~70 >10 (DMSO)
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid 267.7 ~2.8 ~63 ~2.5 (Methanol)

*Predicted using fragment-based methods.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1-(2-Methylthiazole-4-carbonyl)piperidine-2-carboxylic acid?

The compound is synthesized via multi-step reactions, including palladium-catalyzed cross-couplings (e.g., Pd(OAc)₂/XPhos systems) under inert atmospheres (40–100°C) and oxidation of methyl groups to carboxylic acids using tert-butyl alcohol and cesium carbonate. Critical intermediates, such as thiazole derivatives, are coupled with piperidine precursors, with reaction efficiency dependent on solvent polarity (e.g., DMPU/THF mixtures) .

Q. What analytical techniques are essential for characterizing this compound's structural integrity?

Use ¹H/¹³C NMR to confirm substitution patterns and stereochemistry. LC-MS validates molecular weight (e.g., expected m/z), while HPLC (>95% purity) and differential scanning calorimetry (DSC) resolve discrepancies in reported melting points. X-ray crystallography is recommended for absolute configuration determination, especially when epimerization risks exist .

Q. What solvent systems are suitable for handling this compound given its solubility profile?

The compound is water-insoluble but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM). Avoid protic media to prevent hydrolysis of the thiazole-carbonyl bond during reactions .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Use PPE (nitrile gloves, respirators) and work under fume hoods due to acute toxicity (Category 4) and skin corrosion risks. Avoid contact with oxidizers to prevent toxic gas release (e.g., HCl, NOₓ). Store in airtight containers at controlled temperatures .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between thiazole and piperidine moieties?

Optimize catalyst systems (e.g., Pd/XPhos), solvent polarity (DMPU/THF ratios), and stoichiometry of coupling agents (EDC/HOAt). Kinetic studies via in-situ FTIR or flow chemistry (5–60 min residence time) identify rate-limiting steps. Multi-step protocols with cesium carbonate as a base improve yields .

Q. What mechanistic insights explain the compound's stability under acidic or oxidative conditions?

Stability studies show decomposition via thiazole ring opening at pH <3 or oxidation above 150°C, producing CO and NOₓ. Computational modeling (DFT) predicts vulnerable sites (e.g., thiazole N–C bonds), guiding protective group strategies during synthesis .

Q. How should contradictory data regarding biological activity be resolved in SAR studies?

Discrepancies often arise from impurities (>2% by HPLC) or stereochemical variations. Use orthogonal purification (preparative HPLC followed by recrystallization) and confirm absolute configuration via circular dichroism. Validate biological assays with rigorously purified batches .

Q. What computational approaches predict the compound's metabolic pathways in pharmacological studies?

Molecular docking (AutoDock Vina) identifies CYP450 interaction sites, while MetaSite simulations predict phase I metabolites (e.g., hydroxylation at the piperidine ring). Validate predictions with LC-MS/MS analysis of in vitro hepatic microsome incubations .

Methodological Notes

  • Synthesis Validation : Reproduce reactions under inert atmospheres and monitor by TLC/HPLC to ensure intermediate stability .
  • Data Contradiction Analysis : Cross-reference melting points (DSC) and solubility across multiple batches to identify batch-specific anomalies .
  • Safety Protocols : Implement secondary containment and emergency wash stations to address acute exposure risks .

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